Cas no 547762-35-6 (Ethyl 5-amino-1H-pyrrole-2-carboxylate hydrochloride)

Ethyl 5-amino-1H-pyrrole-2-carboxylate hydrochloride is a heterocyclic organic compound featuring a pyrrole core substituted with an ester group at the 2-position and an amino group at the 5-position, in its hydrochloride salt form. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of pyrrole-based active ingredients. The hydrochloride salt enhances stability and solubility, facilitating handling and reactivity in downstream applications. Its structural features make it valuable for constructing complex molecules, including potential bioactive agents. The ester group allows further functionalization, while the amino group provides a reactive site for derivatization. Suitable for controlled environments, it requires proper storage to maintain integrity.
Ethyl 5-amino-1H-pyrrole-2-carboxylate hydrochloride structure
547762-35-6 structure
Product Name:Ethyl 5-amino-1H-pyrrole-2-carboxylate hydrochloride
CAS No:547762-35-6
MF:C7H11ClN2O2
MW:190.627440690994
CID:4816346
Update Time:2025-10-28

Ethyl 5-amino-1H-pyrrole-2-carboxylate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-amino-1H-pyrrole-2-carboxylate hydrochloride
    • 1h-pyrrole-2-carboxylic acid, 5-amino-, ethyl ester, hydrochloride
    • Inchi: 1S/C7H10N2O2.ClH/c1-2-11-7(10)5-3-4-6(8)9-5;/h3-4,9H,2,8H2,1H3;1H
    • InChI Key: RFQUTKBRBPNYCC-UHFFFAOYSA-N
    • SMILES: Cl.O(CC)C(C1=CC=C(N)N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Topological Polar Surface Area: 68.1

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Additional information on Ethyl 5-amino-1H-pyrrole-2-carboxylate hydrochloride

Ethyl 5-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS No. 547762-35-6): A Comprehensive Overview

Ethyl 5-amino-1H-pyrrole-2-carboxylate hydrochloride, identified by its CAS number 547762-35-6, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the pyrrole derivatives, a class of heterocyclic molecules known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of both amino and carboxylate functional groups, make it a versatile intermediate in synthetic chemistry and a promising candidate for further exploration in medicinal chemistry.

The Ethyl 5-amino-1H-pyrrole-2-carboxylate hydrochloride molecule has garnered attention due to its role in the synthesis of various pharmacologically active agents. Pyrrole derivatives are widely studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in this compound contributes to its unique chemical properties, which are exploited in the design of novel therapeutic agents. The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for pharmaceutical applications.

Recent research has highlighted the importance of pyrrole derivatives in the development of targeted therapies. For instance, studies have shown that compounds structurally related to Ethyl 5-amino-1H-pyrrole-2-carboxylate hydrochloride exhibit significant activity against certain types of cancer cells by inhibiting specific enzymatic pathways. These findings underscore the potential of this class of compounds as lead molecules for drug discovery programs. The amino group in the molecule provides a site for further functionalization, allowing chemists to modify the structure and enhance its biological activity.

In addition to its applications in oncology, Ethyl 5-amino-1H-pyrrole-2-carboxylate hydrochloride has been investigated for its role in treating infectious diseases. Researchers have demonstrated that pyrrole derivatives can interfere with bacterial and viral replication mechanisms, offering a new avenue for developing antiviral and antibacterial agents. The carboxylate group in the molecule facilitates interactions with biological targets, making it an effective scaffold for designing drugs that can modulate pathogenic processes.

The synthesis of Ethyl 5-amino-1H-pyrrole-2-carboxylate hydrochloride involves multi-step organic reactions, typically starting from readily available precursors. The process often includes cyclization reactions to form the pyrrole ring, followed by functional group transformations to introduce the amino and carboxylate groups. The final step involves converting the free carboxylic acid into its hydrochloride salt form, which improves the compound's handling properties and enhances its bioavailability.

The chemical properties of Ethyl 5-amino-1H-pyrrole-2-carboxylate hydrochloride make it a valuable building block in medicinal chemistry. Its ability to undergo various chemical modifications allows researchers to tailor its properties for specific therapeutic applications. For example, derivatization of the amino group can lead to new compounds with enhanced binding affinity to biological targets or improved metabolic stability. Similarly, modifications at the carboxylate position can influence solubility and pharmacokinetic profiles.

The pharmaceutical industry has shown interest in developing novel drugs based on pyrrole derivatives due to their broad spectrum of biological activities. Clinical trials are underway evaluating the efficacy and safety of several compounds derived from this class. Preliminary results suggest that these agents hold promise for treating a variety of diseases, including cancer and infectious disorders. The success of these trials could pave the way for the commercialization of new therapies based on structures similar to Ethyl 5-amino-1H-pyrrole-2-carboxylate hydrochloride.

In conclusion, Ethyl 5-amino-1H-pyrrole-2-carboxylate hydrochloride (CAS No. 547762-35-6) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features and biological activities make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new applications for pyrrole derivatives, compounds like this one are likely to play a crucial role in shaping the future of medicine.

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